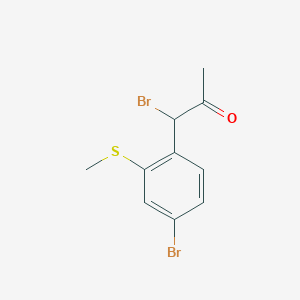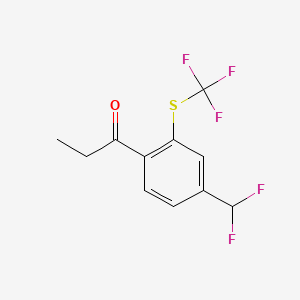
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with a complex structure that includes both difluoromethyl and trifluoromethylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the introduction of the difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct placement of the functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can lead to changes in biological activity, making the compound of interest for further study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(4-(Trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific placement of the difluoromethyl and trifluoromethylthio groups on the phenyl ring. This structural arrangement can lead to distinct chemical and biological properties compared to similar compounds, making it a valuable subject for research and application.
Eigenschaften
Molekularformel |
C11H9F5OS |
|---|---|
Molekulargewicht |
284.25 g/mol |
IUPAC-Name |
1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-8(17)7-4-3-6(10(12)13)5-9(7)18-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI-Schlüssel |
JOIRWLHIWBTENW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)
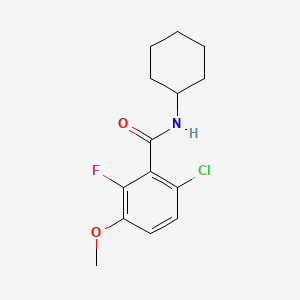

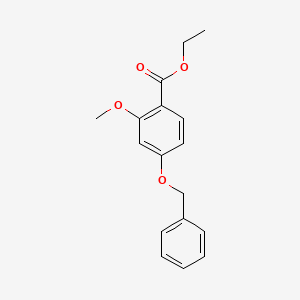
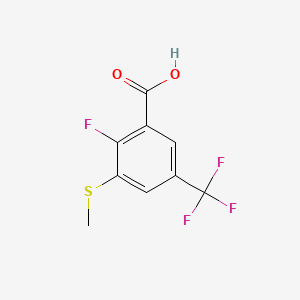
![(Hexahydrofuro[2,3-b]furan-3-yl)methanamine](/img/structure/B14037717.png)


![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)

![(1s,4s)-2-(3-Trifluoromethyl benzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14037736.png)
![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
